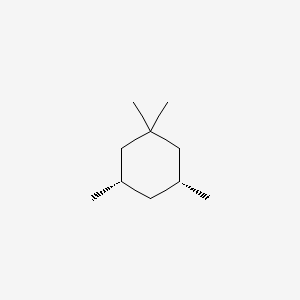

cis-1,1,3,5-Tetramethylcyclohexane

Description

Significance of Methyl-Substituted Cyclohexanes in Stereochemical and Conformational Studies

Methyl-substituted cyclohexanes are fundamental models in the study of stereochemistry and conformational analysis. The cyclohexane (B81311) ring is not a planar hexagon; it predominantly exists in a puckered, strain-free "chair" conformation. nobelprize.org In this conformation, the hydrogen atoms, and any substituents, occupy two distinct types of positions: axial (parallel to the principal axis of the ring) and equatorial (pointing out from the "equator" of the ring). nobelprize.org

The introduction of a single methyl group onto the cyclohexane ring, as in methylcyclohexane (B89554), leads to two different chair conformations that can interconvert through a process called a "ring flip". masterorganicchemistry.comyoutube.com In one conformer, the methyl group is in an axial position, while in the other, it is in an equatorial position. masterorganicchemistry.comlibretexts.org The equatorial conformer is more stable due to the absence of unfavorable steric interactions known as 1,3-diaxial interactions. libretexts.orgucalgary.cayoutube.com These interactions occur between an axial substituent and the two axial hydrogens on the same side of the ring, leading to steric strain. ucalgary.cayoutube.com The energy difference between the equatorial and axial conformers of methylcyclohexane is approximately 1.74 kcal/mol, resulting in the equatorial conformer being the predominant species at equilibrium. masterorganicchemistry.com

The study of disubstituted and polysubstituted cyclohexanes, such as the dimethylcyclohexanes, provides further insights into the complexities of conformational preferences. libretexts.orglibretexts.org The relative stability of the different conformers is determined by the interplay of various steric interactions, including 1,3-diaxial interactions and gauche-butane interactions. youtube.com For instance, in cis-1,3-dimethylcyclohexane (B1347349), the diequatorial conformer is significantly more stable than the diaxial conformer. libretexts.orgspcmc.ac.in In contrast, trans-1,2-dimethylcyclohexane (B1581434) favors a diequatorial conformation over a diaxial one. youtube.com These examples underscore the importance of methyl-substituted cyclohexanes in understanding the fundamental principles that govern the three-dimensional structure and stability of cyclic molecules.

Historical Context of cis-1,1,3,5-Tetramethylcyclohexane within Cyclohexane Conformational Analysis

The development of conformational analysis in the mid-20th century, a field for which Odd Hassel and Derek Barton were awarded the Nobel Prize, provided the theoretical framework for understanding the shapes of molecules like cyclohexane. nobelprize.org Hassel's electron diffraction work was instrumental in establishing the chair conformation as the most stable form of cyclohexane. nobelprize.org This foundational work paved the way for detailed investigations into the conformational preferences of substituted cyclohexanes.

Within this historical context, this compound presents a unique and compelling case study. The presence of four methyl groups, with a specific cis relationship between the substituents at positions 3 and 5, creates a molecule with significant steric constraints. In the chair conformation of this compound, one of the methyl groups at position 1 must be axial, while the other is equatorial. libretexts.org The cis relationship of the methyl groups at positions 3 and 5 dictates that they will both be on the same side of the ring.

For the chair conformation to be at its lowest energy, substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions. libretexts.org In the case of this compound, a chair conformation where the methyl groups at C3 and C5 are equatorial would require the hydrogen atoms at these positions to be axial. This arrangement, however, would lead to significant steric strain with the axial methyl group at C1. Conversely, a conformation with axial methyl groups at C3 and C5 would also be highly strained. This inherent steric crowding makes the study of this compound and its isomers crucial for refining our understanding of conformational equilibria and the energetic costs of steric interactions in highly substituted ring systems.

Scope and Research Objectives for Advanced Investigation

The unique substitution pattern of this compound continues to make it a subject of interest for advanced research in organic chemistry. Key research objectives for its further investigation include:

Precise Determination of Conformational Energies: While the general principles of conformational analysis provide a qualitative understanding, precise experimental and computational studies are needed to quantify the energetic differences between the possible chair and non-chair (e.g., twist-boat) conformations of this compound. This includes the accurate measurement of the A-value for the substituents and the energetic cost of the specific 1,3-diaxial interactions present in the molecule.

Dynamic NMR Studies: Variable-temperature NMR spectroscopy can be employed to study the kinetics of the ring-flipping process. Determining the energy barrier to interconversion between different chair conformers would provide valuable data on the molecule's conformational flexibility.

Synthesis of Derivatives and Analogs: The synthesis of derivatives of this compound with different functional groups can provide further insights into how substituent changes affect conformational preferences and reactivity. researchgate.net For example, replacing methyl groups with bulkier or polar substituents would allow for a systematic study of steric and electronic effects.

Computational Modeling: High-level computational methods, such as density functional theory (DFT) and ab initio molecular orbital theory, can be used to model the potential energy surface of this compound. sapub.org These calculations can provide detailed information about bond lengths, bond angles, and torsional angles in the various conformations, complementing experimental findings.

Spectroscopic Characterization: Detailed analysis of the infrared (IR), mass spectrometry, and nuclear magnetic resonance (NMR) spectra of this compound and its isomers can provide a wealth of structural information. nist.govnist.gov For instance, the coupling constants observed in the ¹H NMR spectrum can be used to infer the dihedral angles between adjacent protons, which in turn provides information about the ring's conformation.

These research avenues will contribute to a more comprehensive understanding of the intricate relationship between structure, energy, and dynamics in polysubstituted cyclohexane systems.

Structure

3D Structure

Properties

CAS No. |

50876-32-9 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

(3S,5R)-1,1,3,5-tetramethylcyclohexane |

InChI |

InChI=1S/C10H20/c1-8-5-9(2)7-10(3,4)6-8/h8-9H,5-7H2,1-4H3/t8-,9+ |

InChI Key |

WOJSMJIXPQLESQ-DTORHVGOSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CC(C1)(C)C)C |

Canonical SMILES |

CC1CC(CC(C1)(C)C)C |

physical_description |

Liquid; [ChemSampCo MSDS] |

Origin of Product |

United States |

Stereochemical Principles and Isomerism of Cis 1,1,3,5 Tetramethylcyclohexane

Analysis of Diastereomerism and Enantiomerism in Tetramethylcyclohexanes

Stereoisomers are isomers that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. They are broadly categorized into enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other.

For 1,1,3,5-tetramethylcyclohexane (B1595269), the key stereoisomers are the cis and trans isomers. These two isomers are diastereomers of each other because they are not mirror images. The cis-isomer has the methyl groups at positions 3 and 5 on the same side of the cyclohexane (B81311) ring, while in the trans-isomer, they are on opposite sides.

A critical aspect of stereochemical analysis is determining the chirality of a molecule. A molecule is chiral if it is non-superimposable on its mirror image. Chiral molecules can exist as a pair of enantiomers. Conversely, an achiral molecule has a plane of symmetry and is superimposable on its mirror image. In the case of cis-1,1,3,5-tetramethylcyclohexane, the molecule possesses a plane of symmetry that bisects the ring and passes through the C1 and C4 atoms. This plane of symmetry renders the molecule achiral. Therefore, this compound is a meso compound. Meso compounds are achiral compounds that have chiral centers.

The trans-isomer of 1,1,3,5-tetramethylcyclohexane, on the other hand, lacks a plane of symmetry and is therefore chiral. It exists as a pair of enantiomers. Thus, the diastereomeric relationship between cis- and trans-1,1,3,5-tetramethylcyclohexane (B13797274) is that the achiral cis isomer is a diastereomer to the chiral (and therefore enantiomeric) trans isomers.

| Isomer | Chirality | Relationship to other isomers |

| This compound | Achiral (meso) | Diastereomer of the trans isomers |

| trans-1,1,3,5-Tetramethylcyclohexane | Chiral | Exists as a pair of enantiomers; Diastereomers of the cis isomer |

Configurational Isomers and Their Chemical Significance

Configurational isomers, such as the cis and trans forms of 1,1,3,5-tetramethylcyclohexane, are stable and can be separated from each other. nist.gov They arise due to the restricted rotation around the carbon-carbon single bonds within the cyclohexane ring. The interconversion between cis and trans isomers would require the breaking and reforming of chemical bonds.

The chemical significance of these configurational isomers lies in their different physical and energetic properties. The spatial arrangement of the methyl groups influences the molecule's stability, which in turn affects its reactivity and prevalence in a mixture at equilibrium. One of the most significant differences between the cis and trans isomers of 1,1,3,5-tetramethylcyclohexane is their relative stability. Experimental and computational data indicate that the cis isomer is significantly more stable than the trans isomer. One stereoisomer of 1,1,3,5-tetramethylcyclohexane is reported to be 15 kJ/mol (3.7 kcal/mol) less stable than the other. youtube.com This energy difference is attributed to the steric strain present in the less stable isomer.

Principles Governing cis/trans Isomerism in Multiply Methyl-Substituted Cyclohexanes

The relative stability of cis and trans isomers in substituted cyclohexanes is determined by the steric interactions of the substituents in the molecule's most stable chair conformation. Cyclohexane and its derivatives predominantly exist in a chair conformation to minimize angle and torsional strain. In a chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Substituents in the axial position experience greater steric hindrance due to 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogen atoms (or other substituents) on the same side of the ring, located two carbons away. libretexts.orgyoutube.com Larger substituents, like a methyl group, will preferentially occupy the equatorial position to minimize these unfavorable interactions.

In the case of this compound, the two methyl groups at C1 are necessarily one axial and one equatorial. For the cis configuration, the methyl groups at C3 and C5 are on the same side of the ring. In the most stable chair conformation, these two methyl groups can both occupy equatorial positions, while one of the C1 methyl groups is axial and the other is equatorial. This arrangement minimizes steric strain.

Conversely, in trans-1,1,3,5-tetramethylcyclohexane, the methyl groups at C3 and C5 are on opposite sides of the ring. In a chair conformation, this necessitates that one of these methyl groups is in an axial position while the other is equatorial. This leads to a significant and destabilizing 1,3-diaxial interaction between the axial methyl group at C3 or C5 and one of the axial methyl groups at C1. This severe steric clash is the primary reason for the lower stability of the trans isomer compared to the cis isomer. The energy difference of approximately 3.7 kcal/mol corresponds well with the energetic cost of a 1,3-diaxial interaction between two methyl groups.

Advanced Conformational Analysis of Cis 1,1,3,5 Tetramethylcyclohexane

Theoretical Frameworks for Cyclohexane (B81311) Conformational Preferences

The conformation of a cyclohexane ring is not planar; it puckers to relieve angle and torsional strain. pressbooks.pubmasterorganicchemistry.com This puckering gives rise to several conformations, the most stable of which is the chair form. pressbooks.pubutexas.edu

Chair, Twist-Boat, and Boat Conformations in Highly Substituted Cyclohexanes

Cyclohexane can exist in several conformations, including the chair, boat, and twist-boat (or skew-boat) forms. byjus.comlibretexts.org The chair conformation is the most stable, being largely free of both angle and torsional strain, with all carbon-hydrogen bonds in a staggered arrangement. pressbooks.pubutexas.edu At room temperature, over 99.9% of cyclohexane molecules exist in the chair conformation. byjus.comwikipedia.org

The boat conformation is significantly less stable due to torsional strain from eclipsed bonds and steric strain between the "flagpole" hydrogens, which are positioned close to each other. libretexts.org The twist-boat conformation is a more stable intermediate between the chair and boat forms, as it alleviates some of the torsional and steric strain present in the pure boat form. libretexts.orgfiveable.me The relative energy of these conformations generally follows the order: chair < twist-boat < boat. wikipedia.org

In highly substituted cyclohexanes, such as cis-1,1,3,5-tetramethylcyclohexane, the presence of multiple bulky groups can significantly influence the relative stabilities of these conformations. The steric interactions between substituents can destabilize the chair conformation, potentially making non-chair forms like the twist-boat more accessible or even preferred in certain cases. wikipedia.org For instance, in cis-1,4-di-tert-butylcyclohexane, the steric strain in the chair conformation is so severe that the molecule adopts a twist-boat conformation. wikipedia.org

Quantitative Assessment of 1,3-Diaxial Methyl-Methyl and Methyl-Hydrogen Interactions

Substituents on a cyclohexane ring can occupy either axial or equatorial positions. byjus.com Axial substituents are parallel to the principal axis of the ring, while equatorial substituents point away from the ring. youtube.com The chair-to-chair interconversion, or ring flip, rapidly interchanges axial and equatorial positions. utexas.edu

When a substituent is in an axial position, it experiences steric repulsion with the other two axial substituents on the same side of the ring, located at the third carbon atoms away. This is known as a 1,3-diaxial interaction. libretexts.orgnumberanalytics.com These interactions are a significant source of steric strain and influence the conformational equilibrium of substituted cyclohexanes. libretexts.org

For a methyl group, the energetic cost of a 1,3-diaxial interaction with a hydrogen atom is approximately 3.8 kJ/mol, and since an axial methyl group interacts with two such hydrogens, the total strain is about 7.6 kJ/mol. libretexts.orglibretexts.orglibretexts.org This value is often referred to as the A-value for the methyl group. chemistrysteps.com

In the case of cis-1,3-dimethylcyclohexane (B1347349), a conformation with both methyl groups in axial positions would experience a severe 1,3-diaxial methyl-methyl interaction. chemistryschool.netspcmc.ac.in The energetic cost of this interaction is considerably high, estimated to be around 5.5 kcal/mol (approximately 23 kJ/mol), which strongly disfavors the diaxial conformation. cdnsciencepub.com As a result, cis-1,3-dimethylcyclohexane exists almost exclusively in the diequatorial conformation. libretexts.org For this compound, the conformational analysis is more complex, involving a balance of multiple 1,3-diaxial methyl-hydrogen and potential methyl-methyl interactions that dictate the preferred chair conformation.

| Interaction | Approximate Energy (kJ/mol) | Approximate Energy (kcal/mol) |

|---|---|---|

| Axial Methyl - Axial Hydrogen | 3.8 | 0.9 |

| Total for one Axial Methyl Group | 7.6 | 1.8 |

| Axial Methyl - Axial Methyl | ~23 | ~5.5 |

Experimental Methodologies for Conformational Elucidation

Several experimental techniques are employed to study the conformations of cyclohexane derivatives, providing valuable data on their structure and dynamics.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Conformational Interconversion Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for studying the kinetics of conformational changes, such as the ring flip in cyclohexanes. nih.govresearchgate.net At room temperature, the chair-to-chair interconversion is typically fast on the NMR timescale, resulting in a time-averaged spectrum where axial and equatorial protons appear as a single, averaged signal. researchgate.netmasterorganicchemistry.com

By lowering the temperature, the rate of interconversion can be slowed down. At a sufficiently low temperature, known as the coalescence temperature, the single peak broadens and then separates into distinct signals for the axial and equatorial protons of the two different chair conformations. scilit.com From the analysis of these temperature-dependent spectral changes, the energy barrier (activation free energy, ΔG‡) for the ring inversion process can be determined. scilit.comsikhcom.net For cyclohexane itself, the energy barrier for the chair-to-chair interconversion is about 10.5 kcal/mol. scilit.com DNMR studies on substituted cyclohexanes can thus provide quantitative information about how substituents affect the energy landscape of conformational interconversion. acs.org

Application of Infrared Spectroscopy for Conformational Assignments

Infrared (IR) spectroscopy can be used to distinguish between different conformations of a molecule because each conformer has a unique set of vibrational modes, leading to a distinct IR spectrum. researchgate.net For cyclohexane derivatives, specific absorption bands can often be assigned to either the axial or equatorial conformer. docbrown.info

For example, studies on methylcyclohexane (B89554) have identified specific IR bands corresponding to the axial and equatorial conformers. researchgate.net By monitoring the temperature dependence of the relative intensities of these bands, the enthalpy difference (ΔH°) between the conformers can be determined. researchgate.net While the IR spectrum of a complex molecule like this compound would be intricate, the fingerprint region (approximately 1500 to 400 cm⁻¹) is particularly sensitive to conformational changes and can provide valuable structural information. docbrown.info The absence or presence of certain bands at different temperatures can indicate a shift in the conformational equilibrium. researchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretching | 2950 - 2845 |

| -CH₂- Deformation (Scissoring) | 1480 - 1440 |

| C-C Skeletal Vibrations | ~950 |

X-ray Crystallography in Related Systems for Solid-State Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. uni-muenchen.de While obtaining a suitable single crystal of this compound might be challenging, crystallographic data from closely related, highly substituted cyclohexane systems can offer valuable insights into its likely solid-state conformation.

For example, X-ray diffraction studies on derivatives of 1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid have shown that these molecules can adopt either chair or boat conformations in the solid state, depending on the nature of the substituents and the crystal packing forces. rsc.org Similarly, the crystal structure of cyclohexane itself in its plastic phase has been studied, revealing a disordered structure. iucr.org The analysis of crystal structures of various substituted cyclohexanes helps to build a comprehensive understanding of how intramolecular steric and electronic effects, as well as intermolecular forces, govern the preferred conformation in the solid phase. uni-muenchen.de

Conformational Equilibria and Energy Barriers in this compound

The conformational landscape of this compound is dominated by the dynamic equilibrium between two primary chair conformations. This equilibrium is dictated by the steric demands of the four methyl groups and their spatial arrangement on the cyclohexane ring. A thorough analysis of these conformations reveals significant energy differences, leading to a strong preference for one conformer over the other.

In the cis configuration of 1,1,3,5-tetramethylcyclohexane (B1595269), the methyl groups at positions 3 and 5 are on the same side of the ring. This stereochemical arrangement gives rise to two distinct chair conformers through the process of ring inversion. One conformer positions the methyl groups at C3 and C5 in equatorial orientations, while the other places them in axial positions. The gem-dimethyl groups at the C1 position will always have one methyl group in an axial position and one in an equatorial position in both chair forms.

The relative stability of these two conformers is primarily governed by steric strain, specifically 1,3-diaxial interactions. These are destabilizing interactions that occur between substituents in axial positions on the same side of the cyclohexane ring. quimicaorganica.org

The two principal chair conformations are:

Diequatorial (e,e) Conformer: In this conformation, the methyl groups at C3 and C5 occupy equatorial positions. This arrangement minimizes steric hindrance, as the larger methyl groups are directed away from the bulk of the ring.

Diaxial (a,a) Conformer: Following a ring flip, the methyl groups at C3 and C5 are forced into axial positions. This conformation is significantly destabilized by severe 1,3-diaxial interactions. The axial methyl groups at C3 and C5 experience steric repulsion from each other and from the axial methyl group at C1.

The energy difference between the axial and equatorial positions for a single methyl group on a cyclohexane ring is known as the A-value, which is approximately 1.7 kcal/mol (7.3 kJ/mol). wikipedia.org This value quantifies the steric strain of a single axial methyl group interacting with the axial hydrogens at the C3 and C5 positions. In the case of the diaxial conformer of this compound, the destabilization is much greater due to multiple and more significant 1,3-diaxial interactions involving methyl groups.

The energy barrier for the chair-to-chair interconversion (ring flip) in cyclohexane itself is approximately 10 kcal/mol. masterorganicchemistry.com This barrier proceeds through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations. For this compound, the presence of the methyl substituents can influence the precise energy of this barrier, but the fundamental process of interconversion between the two chair forms remains.

Detailed Research Findings and Energy Data

The steric strain in the diaxial conformer arises from several interactions. The most significant of these is the 1,3-diaxial interaction between the two axial methyl groups at C3 and C5, and the interactions of these groups with the axial methyl at C1. A gauche interaction between two methyl groups, such as that which occurs in the diaxial conformer, contributes approximately 3.8 kJ/mol of strain. chemistrysteps.com The 1,3-diaxial interaction between a methyl group and a hydrogen atom also contributes a similar amount of strain energy. youtube.com

Given these values, the total steric strain in the diaxial conformer of this compound can be estimated to be significantly high, rendering it a minor contributor to the conformational equilibrium.

| Interaction | Contributing Groups | Estimated Energy (kJ/mol) | Estimated Energy (kcal/mol) |

| 1,3-Diaxial CH₃/CH₃ | Axial C3-CH₃ and Axial C5-CH₃ | > 7.6 | > 1.8 |

| 1,3-Diaxial CH₃/CH₃ | Axial C1-CH₃ and Axial C3-CH₃ | > 7.6 | > 1.8 |

| 1,3-Diaxial CH₃/CH₃ | Axial C1-CH₃ and Axial C5-CH₃ | > 7.6 | > 1.8 |

| A-value (single axial CH₃) | Axial CH₃ vs. Equatorial CH₃ | 7.3 wikipedia.org | 1.7 masterorganicchemistry.com |

Note: The values for the 1,3-diaxial interactions between two methyl groups are expected to be greater than two individual methyl-hydrogen interactions.

The overwhelming energy difference ensures that for all practical purposes, this compound exists almost exclusively in the diequatorial conformation.

Computational and Theoretical Studies of Cis 1,1,3,5 Tetramethylcyclohexane

Quantum Chemical Calculations (DFT, Ab Initio, Semiempirical) for Geometry Optimization and Energetics

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure (geometry optimization) and the relative energies of different conformations of cis-1,1,3,5-tetramethylcyclohexane. These methods solve approximations of the Schrödinger equation to model the electronic structure of the molecule.

Semiempirical Methods : These methods are faster, less computationally expensive approximations. They can be employed to survey a wide range of possible conformations, such as chair and boat forms. For substituted cyclohexanes, semiempirical calculations can show that chair and boat forms may have intrinsically similar conformational stabilities, although the chair form is typically lower in energy for most simple cases rsc.org.

The primary goal of these calculations is to find the global minimum energy conformation. For this compound, this involves the chair conformer where the C3 and C5 methyl groups are in equatorial positions to minimize steric strain. The gem-dimethyl group at C1 will have one axial and one equatorial methyl group.

Table 1: Key Conformational Interactions in this compound This table summarizes the significant steric interactions within the chair conformation of the molecule.

| Interaction Type | Description | Implication for Energetics |

| 1,3-Diaxial Interactions | In the cis isomer, there are two notable 1,3-diaxial interactions between a methyl group and a hydrogen atom (Me/H). doubtnut.com | These interactions introduce steric strain, which raises the energy of the conformation. The molecule adopts a geometry that minimizes these repulsive forces. |

| Gauche Interactions | Interactions between substituents on adjacent carbons. | The chair conformation minimizes gauche interactions between the methyl groups. |

Molecular Mechanics and Force Field Methodologies for Conformational Energy Prediction

Molecular mechanics (MM) offers a computationally efficient alternative to quantum methods for predicting conformational energies. Instead of modeling electrons, MM uses classical physics-based functions, known as a force field, to calculate the potential energy of a molecule based on the positions of its atoms.

The total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions). For this compound, the non-bonded van der Waals terms are particularly important for predicting the conformational energy. Force fields like MMFF (Merck Molecular Force Field) or AMBER (Assisted Model Building with Energy Refinement) can be used to quantify the energetic penalty of the 1,3-diaxial interactions present in certain conformations doubtnut.comlibretexts.org.

By calculating the steric energy for different possible chair and boat conformations, molecular mechanics can predict the most stable conformer. For cis-1,3-disubstituted cyclohexanes, the conformer with both substituents in equatorial positions is significantly more stable, and this principle applies to the methyl groups at the C3 and C5 positions of this compound libretexts.org. The calculations would confirm that the diequatorial arrangement for these two groups results in the lowest energy.

Potential Energy Surface (PES) Mapping for Conformational Interconversion and Intramolecular Reaction Pathways

A Potential Energy Surface (PES) is a multi-dimensional map that relates the energy of a molecule to its geometry. For this compound, a PES can be mapped to understand the energy changes that occur during conformational interconversions, most notably the chair-to-chair ring flip.

The PES would show the stable chair conformations as deep energy wells (minima). The process of one chair form converting to the other involves passing through higher-energy transition states (saddles points on the PES), such as the half-chair, and intermediates like the twist-boat conformation. Computational methods can calculate the energy barriers (activation energies) between these states. This mapping provides detailed insight into the flexibility of the cyclohexane (B81311) ring and the energetic cost of moving between stable shapes. Furthermore, PES mapping can be used to explore potential intramolecular reaction pathways, though for a saturated alkane like this, the barriers for such reactions would be extremely high under normal conditions. Predicted collision cross section (CCS) values, which relate to the shape and size of the molecule in the gas phase, can be calculated and provide another layer of theoretical data uni.lu.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts This table presents computationally predicted CCS values, which are derived from the molecule's theoretical structure and can be compared with experimental ion mobility spectrometry data.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 141.16378 | 131.1 |

| [M+Na]⁺ | 163.14572 | 137.8 |

| [M-H]⁻ | 139.14922 | 134.7 |

| [M+NH₄]⁺ | 158.19032 | 155.4 |

| [M+K]⁺ | 179.11966 | 136.9 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Spectroscopic Parameter Prediction and Correlation with Experimental Data (e.g., ¹H NMR chemical shifts, IR frequencies)

A powerful application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to confirm or elucidate molecular structures.

NMR Chemical Shift Prediction : The prediction of ¹H and ¹³C NMR chemical shifts is a multi-step process researchgate.net. First, a high-quality geometry optimization is performed using DFT or ab initio methods. Then, the magnetic shielding tensor for each nucleus is calculated, often using the Gauge-Including Atomic Orbitals (GIAO) method researchgate.net. These absolute shielding values are then converted to chemical shifts (ppm) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). For flexible molecules like cyclohexanes, it is crucial to calculate the shifts for all low-energy conformers and then compute a Boltzmann-weighted average of the results researchgate.net. DFT calculations can typically predict ¹H chemical shifts with a root-mean-square error of 0.2-0.4 ppm compared to experimental values ualberta.ca.

IR Frequencies Prediction : The calculation of vibrational frequencies (which correspond to peaks in an IR spectrum) is also performed on an optimized geometry. The calculation determines the second derivatives of the energy with respect to atomic displacements. The resulting frequencies often need to be scaled by an empirical factor to correct for approximations in the computational method and to improve agreement with experimental spectra, such as the one available from the NIST Chemistry WebBook nist.gov.

Table 3: General Methodology for Computational Spectroscopy This table outlines the typical workflow for predicting NMR and IR spectra and correlating them with experimental findings.

| Parameter | Computational Step | Basis of Correlation |

| ¹H/¹³C NMR Chemical Shifts | 1. Geometry optimization (e.g., DFT).2. Calculation of isotropic shielding constants (e.g., GIAO method).3. Conversion to chemical shifts via reference standard (TMS).4. Boltzmann averaging over stable conformers. researchgate.net | Comparison of a plotted theoretical spectrum against an experimental spectrum. Matching of pattern, multiplicity, and chemical shift values within expected error margins (e.g., RMSE ~0.2-0.4 ppm for ¹H). ualberta.ca |

| IR Frequencies | 1. Geometry optimization.2. Calculation of vibrational frequencies and intensities.3. Application of a scaling factor to correct frequencies. | Comparison of calculated frequencies and intensities with experimental IR spectrum peaks. nist.gov The shape and position of major peaks (e.g., C-H stretching, bending) should align. |

Reaction Chemistry and Mechanistic Elucidation Involving Cis 1,1,3,5 Tetramethylcyclohexane

Stereochemistry of Substituent Reactions at the Tetramethylcyclohexane Core

The stereochemistry of the cis-1,1,3,5-tetramethylcyclohexane core is dominated by the energetic preference for substituents to occupy equatorial positions to minimize steric strain. In its most stable chair conformation, the cis isomer can position the C3 and C5 methyl groups equatorially, while the C1 position features one axial and one equatorial methyl group. This arrangement is significantly more stable than that of its trans counterpart.

In the trans isomer, one of the methyl groups at either the C3 or C5 position is forced into an axial orientation. This axial methyl group experiences severe 1,3-diaxial interactions with the axial methyl group of the C1 gem-dimethyl center. Such interactions, specifically a Me-Me diaxial interaction, are highly destabilizing. In contrast, the cis isomer avoids this major steric clash. Its primary steric strains arise from the 1,3-diaxial interactions between the axial C1-methyl group and the axial hydrogens at C3 and C5. youtube.com This fundamental stability difference, rooted in stereochemistry, makes the cis isomer the thermodynamically preferred structure.

| Isomer | Substituent Positions in Stable Conformation | Key 1,3-Diaxial Interactions | Relative Stability |

| This compound | C1: Me(ax), Me(eq)C3: Me(eq)C5: Me(eq) | Me(ax at C1) ↔ H(ax at C3)Me(ax at C1) ↔ H(ax at C5) | More Stable youtube.com |

| trans-1,1,3,5-Tetramethylcyclohexane (B13797274) | C1: Me(ax), Me(eq)C3: Me(eq)C5: Me(ax) | Me(ax at C1) ↔ H(ax at C3)Me(ax at C1) ↔ Me(ax at C5) | Less Stable chegg.com |

This table illustrates the critical steric interactions that determine the relative stability of the cis and trans isomers.

Intramolecular Rearrangements and Fragmentation Pathways Influenced by Cyclohexane (B81311) Sterics

While thermal intramolecular rearrangements are not a prominent feature of simple alkylcyclohexanes under typical conditions, the influence of sterics is clearly observed in fragmentation pathways under electron ionization mass spectrometry (EI-MS). The fragmentation of the this compound molecular ion (m/z 140) is directed by the need to relieve steric strain and form stable carbocation fragments. chemguide.co.uk

The mass spectrum of this compound is characterized by several key fragments. nist.gov The most common initial fragmentation is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation at m/z 125. Cleavage of a propyl group (•C₃H₇), likely as an isopropyl radical, leads to a significant peak at m/z 97. Another prominent fragmentation pathway involves the loss of a C₄H₉ fragment, resulting in a peak at m/z 83. These fragmentation patterns suggest that bond cleavages occur preferentially at the substituted carbons to yield more stable, substituted carbocations. The inherent steric strain within the parent molecule can facilitate ring-opening upon ionization, leading to an acyclic radical cation that then undergoes further fragmentation to produce the observed smaller ions. udel.eduruc.dk

| m/z (Charge/Mass Ratio) | Proposed Fragment Structure/Loss | Significance |

| 140 | [C₁₀H₂₀]⁺• | Molecular Ion (Parent) |

| 125 | [C₉H₁₇]⁺ | Loss of •CH₃ (M-15) |

| 97 | [C₇H₁₃]⁺ | Loss of •C₃H₇ (M-43) |

| 83 | [C₆H₁₁]⁺ | Loss of •C₄H₉ (M-57) |

| 69 | [C₅H₉]⁺ | Further fragmentation |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Data sourced from the NIST Mass Spectrometry Data Center. nist.gov The table highlights the key fragments observed, indicating pathways that favor the formation of stable carbocations.

Isomerization Kinetics and Thermodynamics of cis-trans Equilibration

The equilibration between cis- and trans-1,1,3,5-tetramethylcyclohexane is a thermodynamically controlled process that strongly favors the cis isomer. The driving force for this preference is the lower ground-state energy of the cis isomer due to the minimization of severe steric interactions, as detailed in section 6.1. The Gibbs free energy difference (ΔG°) between the isomers dictates the equilibrium constant (K) via the equation ΔG° = -RTlnK, where R is the gas constant and T is the temperature. Since the cis isomer is more stable, the ΔG° for the conversion of trans to cis is negative, leading to an equilibrium constant greater than one.

| Substituent | A-Value (kcal/mol) |

| -F | 0.24 - 0.28 |

| -Cl | 0.53 |

| -Br | 0.48 - 0.55 |

| -OH | 0.87 - 0.97 |

| -CH₃ (Methyl) | 1.74 masterorganicchemistry.com |

| -CH₂CH₃ (Ethyl) | 1.8 |

| -CH(CH₃)₂ (Isopropyl) | 2.2 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

This table provides context for the steric demand of a methyl group compared to other common substituents.

Influence of Methyl Substituent Sterics on Reaction Selectivity and Rate in Cyclohexane Systems

The steric bulk of the four methyl groups in this compound exerts a powerful directing influence on reactions, affecting both selectivity and rate. Steric hindrance is the slowing of chemical reactions due to the spatial arrangement of atoms. libretexts.org In this molecule, the approach of reagents is significantly impeded at several positions.

The gem-dimethyl group at the C1 position effectively shields both faces of the ring from that side. Furthermore, the axial methyl group at C1, along with the equatorial methyl groups at C3 and C5, creates a sterically congested environment. Reactions that require attack at a ring carbon or hydrogen, such as radical halogenation, epoxidation, or hydrogenation, will proceed with high selectivity for the least hindered positions.

Applications and Role of Cis 1,1,3,5 Tetramethylcyclohexane As a Model System in Chemical Research

A Model for Unraveling Stereoelectronic Effects and Steric Strain

The chair conformation of the cyclohexane (B81311) ring is a cornerstone of organic chemistry, and the study of substituted cyclohexanes provides deep insights into the subtle interplay of electronic and steric factors that govern molecular structure and reactivity. In this context, cis-1,1,3,5-tetramethylcyclohexane emerges as an exemplary model system.

By studying the energetics and geometry of this compound through computational modeling and spectroscopic techniques, chemists can quantify the energetic cost of these 1,3-diaxial interactions. This provides a tangible and measurable example of steric strain, a concept that is fundamental to understanding the shapes and reactivities of a vast array of organic molecules. The presence of the gem-dimethyl group at the 1-position locks the conformation and prevents ring-flipping, which simplifies the analysis of these steric and stereoelectronic effects.

A Benchmark in Advanced Chromatographic Separations

In the field of analytical chemistry, particularly in gas chromatography (GC), the use of well-characterized reference standards is paramount for accurate and reproducible results. These standards are used to determine the retention times and indices of unknown analytes, aiding in their identification. This compound, with its defined structure and volatility, serves as a valuable reference standard in advanced chromatographic separations.

The National Institute of Standards and Technology (NIST) provides gas chromatography data for 1,1,3,5-tetramethylcyclohexane (B1595269), including its Kovats retention index. The Kovats retention index is a dimensionless quantity that relates the retention time of an analyte to the retention times of adjacent n-alkanes. This system helps to standardize retention data across different instruments and laboratories. The availability of such data for this compound underscores its utility as a reliable marker in complex chromatographic analyses. nist.gov

Table 1: Gas Chromatography Data for 1,1,3,5-Tetramethylcyclohexane

| Column Type | Active Phase | Temperature (°C) | Kovats Retention Index (I) | Reference |

|---|---|---|---|---|

| Capillary | Squalane | 100 | 898.7 | Lulova, Leont'eva, et al., 1976 |

| Capillary | Petrocol DH | Temp. Ramp | 890 | Sojak, Kubinec, et al., 2006 |

Data sourced from the NIST Chemistry WebBook. nist.gov

A Contributor to Environmental Fate Modeling (QSAR)

Quantitative Structure-Activity Relationships (QSAR) are computational models that predict the properties of chemical substances based on their molecular structure. In environmental science, QSAR models are instrumental in forecasting the environmental fate of chemicals, such as their persistence, bioaccumulation, and transport. The development of robust and predictive QSAR models relies on high-quality data from a diverse set of well-characterized compounds.

While specific QSAR studies explicitly using this compound as a model for environmental fate are not extensively documented, its role is significant as a potential component in the training and validation sets of such models. To build a reliable QSAR model for predicting a property like water solubility or the octanol-water partition coefficient (logP) for a class of hydrocarbons, a set of compounds with known structures and experimentally determined property values is required.

The well-defined structure of this compound, a saturated C10 hydrocarbon, makes it an ideal candidate for inclusion in these datasets. Its physicochemical properties can be accurately measured or reliably predicted, providing a solid data point for calibrating and testing the predictive power of QSAR models. The octanol-water partition coefficient (logP), a key parameter in assessing a chemical's potential for bioaccumulation, and its aqueous solubility are critical inputs for environmental fate models.

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Method |

|---|---|---|

| Octanol-Water Partition Coefficient (XLogP3) | 4.4 | Computational |

| Water Solubility | Low (qualitative) | Inferred from high logP |

Predicted values serve as estimates in the absence of extensive experimental data and are valuable for QSAR development.

A Tool for Developing Novel Analytical Methodologies

The analysis of complex hydrocarbon mixtures, such as those found in petroleum products and environmental samples, presents a significant analytical challenge. The sheer number of isomers and structurally similar compounds makes their separation and identification a formidable task. The development of advanced analytical techniques, such as multidimensional gas chromatography (MDGC or GCxGC), is crucial for unraveling the composition of these intricate mixtures. chromatographyonline.comscispace.com

In the development and optimization of such sophisticated analytical methods, model compounds with known properties and chromatographic behavior are indispensable. This compound, as a well-characterized C10 hydrocarbon with a specific stereochemistry, can serve as a valuable tool in this context. chromatographyonline.comscispace.com

Researchers developing new GC column stationary phases, optimizing temperature and pressure programs for multidimensional systems, or testing new detector technologies can use this compound as part of a standard mixture. Its known retention behavior on different stationary phases and its mass spectral fragmentation pattern provide a reliable benchmark against which the performance of a new analytical method can be assessed. By including compounds like this compound in test mixtures, analysts can evaluate the resolving power and selectivity of their methods for specific classes of hydrocarbons. chromatographyonline.comscispace.com

Future Directions in Research on Cis 1,1,3,5 Tetramethylcyclohexane

Exploration of Novel Synthetic Routes with Enhanced Stereocontrol and Efficiency

The synthesis of polysubstituted cyclohexanes with specific stereochemistry, such as cis-1,1,3,5-tetramethylcyclohexane, remains a significant challenge. While historical methods have provided access to various polymethylcyclohexanes, modern synthetic chemistry offers opportunities for more elegant and efficient strategies with superior stereocontrol.

Future research is expected to move beyond classical methods and explore advanced catalytic systems. One promising avenue is the application of transition-metal-catalyzed reactions. For instance, an iridium-catalyzed (5+1) annulation strategy has been successfully employed for the synthesis of functionalized cyclohexanes from methyl ketones and 1,5-diols. acs.org This approach, which operates through sequential hydrogen borrowing reactions, provides direct access to multisubstituted cyclic products with high levels of stereocontrol. acs.org Adapting such a (5+1) strategy or similar (3+3) or (4+2) cycloaddition approaches using bespoke precursors could offer a direct and stereoselective route to the this compound core. acs.org

Furthermore, the development of organocatalytic domino reactions presents another exciting frontier. These methods have demonstrated success in controlling the relative and absolute configurations of multiple stereogenic centers in cyclohexane (B81311) rings and could be tailored for the specific substitution pattern of the target molecule.

Advanced Spectroscopic Techniques for High-Resolution Conformational Dynamics and Real-Time Studies

A comprehensive understanding of the conformational landscape of this compound is crucial for predicting its properties and reactivity. While standard spectroscopic techniques provide basic structural information, advanced methods are needed to probe its complex conformational dynamics in detail.

Variable-temperature (VT) NMR spectroscopy is a powerful tool for studying conformational equilibria. researchgate.net By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the interconversion between different chair and boat conformations. researchgate.netepa.gov For this compound, VT ¹³C NMR would be particularly informative due to the larger chemical shift differences between axial and equatorial methyl groups compared to their proton signals. acs.org This would allow for a more precise determination of the populations of different conformers and the energy barriers between them. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering definitive evidence for the spatial arrangement of the methyl groups in the predominant conformers. researchgate.netnih.gov

In conjunction with experimental techniques, high-level computational methods are indispensable. The Gauge-Independent Atomic Orbital (GIAO) method, for example, can be used to calculate theoretical NMR chemical shifts for different conformations. epa.govrsc.orgpsu.edu Comparing these calculated shifts with experimental data can aid in the assignment of signals to specific conformers and validate the computed conformational preferences. conicet.gov.ar Real-time studies, potentially using ultrafast spectroscopic techniques, could provide insights into the kinetics of conformational changes on a femtosecond to picosecond timescale.

Integration of Machine Learning and Artificial Intelligence in Predictive Conformational Analysis and Reaction Outcomes

The complexity of this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). These computational tools are rapidly transforming chemical research by enabling predictions that were previously intractable.

In the realm of conformational analysis, ML models can be trained on large datasets of quantum mechanical calculations to predict the potential energy surface of molecules with high accuracy and at a fraction of the computational cost of traditional methods. nih.govresearchgate.netnih.gov For this compound, an ML model could be developed to rapidly predict the relative energies of its numerous possible conformations, providing a comprehensive understanding of its conformational landscape. chemrxiv.org This would be particularly valuable for exploring the subtle interplay of steric interactions that govern its structure.

Potential Role in Material Science or Supramolecular Chemistry as a Sterically Hindered Building Block

The rigid and sterically demanding nature of the this compound framework makes it an intriguing building block for applications in material science and supramolecular chemistry. nih.gov Its well-defined three-dimensional structure can be exploited to create materials with specific nanoscale architectures and properties.

In supramolecular chemistry, molecules are used as building blocks to construct larger, organized assemblies through non-covalent interactions. rsc.org The steric bulk of this compound could be used to create well-defined cavities within larger supramolecular structures, such as molecular capsules or cages. tsinghua.edu.cnacs.org These cavities could encapsulate guest molecules, leading to applications in areas such as drug delivery, sensing, and catalysis. acs.org The rigid cyclohexane core would provide the necessary structural integrity for such assemblies.

In material science, incorporating a sterically hindered unit like this compound into a polymer backbone could significantly influence the material's properties. For example, it could be used to create polymers with high free volume, which are of interest for gas separation membranes. The rigidity of the cyclohexane unit could also enhance the thermal stability of the polymer. Furthermore, functionalized derivatives of this compound could serve as cross-linking agents to create robust polymer networks with tailored mechanical properties.

Research Findings on Substituted Cyclohexanes

| Compound/System | Technique(s) | Key Findings | Reference(s) |

| 1,1,3,3-Tetramethylcyclohexane | Variable-Temperature ¹³C NMR | Demonstrated the utility of ¹³C NMR for probing conformational equilibria due to large chemical shift differences between axial and equatorial methyl groups. | acs.org |

| cis-1,4-Di-tert-butylcyclohexane | Low-Temperature ¹³C NMR, Computational Methods (MM3, MM4, ab initio) | Observed signals for both twist-boat and chair conformations. Determined free-energy barriers for their interconversion. | researchgate.netepa.gov |

| General Monosubstituted Cyclohexanes | Equilibrium Measurements | Quantified the preference for substituents to occupy the equatorial position, with larger groups showing a stronger preference due to increased 1,3-diaxial interactions. | libretexts.orgmsu.edulibretexts.org |

| Disubstituted Cyclohexanes | Conformational Analysis | The most stable conformation generally places the largest substituent in the equatorial position to minimize steric strain. | libretexts.org |

Q & A

Q. What experimental methods are used to determine the thermodynamic stability of cis-1,1,3,5-tetramethylcyclohexane compared to its trans isomer?

Equilibration studies in solution-phase experiments are critical. By heating a mixture of cis and trans isomers under controlled conditions (e.g., using a Lewis acid catalyst), researchers can measure the equilibrium ratio via gas chromatography (GC) or nuclear magnetic resonance (NMR). For this compound, equilibration studies reveal that the cis isomer is enthalpically favored by 3.7 kcal/mol due to minimized 1,3-diaxial methyl-methyl interactions . Differential scanning calorimetry (DSC) can further validate thermodynamic stability by comparing melting points and enthalpy changes.

Q. How is the stereochemical configuration of this compound confirmed?

X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For liquid or volatile samples, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed to detect spatial proximity between methyl groups. Computational tools (e.g., density functional theory, DFT) can predict and compare experimental coupling constants in -NMR spectra to corroborate the cis configuration .

Q. What are the primary challenges in synthesizing high-purity this compound?

Key challenges include controlling stereoselectivity and minimizing byproducts like trans isomers or partially methylated derivatives. Catalytic hydrogenation of tetramethylcyclohexene precursors or stereoselective alkylation using organometallic reagents (e.g., Grignard) under inert conditions can improve yield. Purification via fractional distillation or preparative GC is essential, with purity verified by GC-MS (>96% purity thresholds) .

Advanced Research Questions

Q. How do computational methods resolve contradictions between predicted and experimental conformational energies?

Molecular mechanics (MM3/MM4 force fields) and quantum mechanical calculations (DFT at the B3LYP/6-31G* level) model 1,3-diaxial and equatorial interactions. For this compound, discrepancies arise from solvent effects or neglected entropy contributions in simulations. Hybrid QM/MM approaches combined with experimental Gibbs free energy data (e.g., from equilibration studies) reconcile these differences .

Q. What strategies mitigate steric strain in this compound during functionalization?

Steric hindrance from axial methyl groups complicates electrophilic substitution. Directed ortho-metalation (DoM) with bulky bases (e.g., LDA) or photochemical reactions under low-temperature conditions can bypass strain. For example, selective fluorination using xenon difluoride (XeF) in hexafluoroisopropanol (HFIP) solvent minimizes unwanted ring distortions .

Q. How does the stereochemistry of this compound influence its interactions with biological macromolecules?

Molecular docking simulations and surface plasmon resonance (SPR) assays reveal that the cis configuration enhances hydrophobic interactions with protein binding pockets (e.g., cytochrome P450 enzymes). Comparative studies with trans isomers show a 2- to 3-fold increase in binding affinity, attributed to better geometric complementarity .

Q. What analytical techniques quantify environmental persistence of this compound in aquatic systems?

Solid-phase microextraction (SPME) coupled with GC-MS detects trace concentrations (<1 ppb) in water samples. Biodegradation assays under OECD 301 guidelines assess half-life, while LC-HRMS identifies metabolites like hydroxylated derivatives. Ecotoxicological studies using Daphnia magna models correlate bioaccumulation potential with logP values (~4.2) .

Methodological Tables

Table 1: Key Thermodynamic Data for this compound

| Property | Value | Method | Reference |

|---|---|---|---|

| ΔH (cis vs. trans) | -3.7 kcal/mol | Equilibration studies | |

| Melting Point | Not reported (liquid at RT) | DSC/NMR | |

| logP (Octanol-Water) | ~4.2 | Chromatographic partitioning |

Table 2: Computational vs. Experimental Energy Differences

| Method | ΔG (kcal/mol) | Deviation from Experiment |

|---|---|---|

| MM3 Force Field | -3.1 | +0.6 |

| DFT (B3LYP/6-31G*) | -3.5 | +0.2 |

| Experimental (Equilibration) | -3.7 | - |

| Data adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.